1-(2-(3-(Methylsulfonyl)pyrrolidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione
Description
Properties
IUPAC Name |
1-[2-(3-methylsulfonylpyrrolidin-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O5S/c1-19(17,18)8-4-5-12(6-8)11(16)7-13-9(14)2-3-10(13)15/h8H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXWUDXNWZSMTNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(C1)C(=O)CN2C(=O)CCC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(3-(Methylsulfonyl)pyrrolidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione typically involves the reaction of pyrrolidinone derivatives with methylsulfonyl-substituted pyrrolidines. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of pyrrolidinone derivatives, including 1-(2-(3-(Methylsulfonyl)pyrrolidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione, involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(2-(3-(Methylsulfonyl)pyrrolidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives .
Scientific Research Applications
1-(2-(3-(Methylsulfonyl)pyrrolidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-(2-(3-(Methylsulfonyl)pyrrolidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Pyrrolidine-2,5-dione derivatives exhibit diverse bioactivities modulated by substituents. Key analogs include:
*Calculated based on molecular formulas.
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The methylsulfonyl group in the target compound may confer higher polarity and metabolic stability compared to morpholine (electron-rich) or methoxy substituents .
- Antitumor Activity : The pyrazoline hybrid (S2) shows potent cytotoxicity (IC50 < 1 μM in MCF7/HT29 cells), suggesting that bulky aromatic substituents enhance antitumor effects . The methylsulfonyl group’s role in similar contexts remains unexplored but could modulate target binding.
- Halogenation : Chlorophenyl analogs (e.g., ) may improve membrane permeability due to increased lipophilicity, a trait absent in the polar methylsulfonyl variant.
Physicochemical Properties
- Melting Points : Analogs range widely:
- NMR Profiles : Substituents dictate distinct shifts. For example, the methylsulfonyl group’s 1H NMR signal would appear downfield (~3.0–3.5 ppm for –SO2CH3) compared to morpholine’s protons (~3.5–4.0 ppm) .
Biological Activity
1-(2-(3-(Methylsulfonyl)pyrrolidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, particularly focusing on its antibacterial properties, structural features, and potential therapeutic applications.
Chemical Structure
The compound can be structurally represented as follows:
- IUPAC Name : (2S,3S)-2-amino-3-[3-(4-methanesulfonylphenyl)-1,2,4-oxadiazol-5-yl]-1-(pyrrolidin-1-yl)butan-1-one
- Molecular Formula : C17H22N4O4S
- Molecular Weight : 382.45 g/mol
Biological Activity Overview
Recent studies have indicated that compounds within the pyrrolidine family, including 1-(2-(3-(Methylsulfonyl)pyrrolidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione, exhibit promising biological activities. Notably, they have been identified as potential inhibitors of bacterial penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis.
Antibacterial Properties
A significant study highlighted the efficacy of pyrrolidine derivatives against multidrug-resistant strains of Pseudomonas aeruginosa. The research employed a fluorescence assay to screen a library of compounds, identifying several pyrrolidine derivatives as potent inhibitors of PBP3. The structural optimization led to the identification of key functional groups necessary for antibacterial activity, particularly the presence of hydroxyl and heteroaryl groups .
Table 1: Antibacterial Activity of Pyrrolidine Derivatives
| Compound | Target | Inhibition (%) | Concentration (µM) |
|---|---|---|---|
| Compound 1 | PBP3 | 60 - 100 | 100 |
| Compound 2 | PBP3 | 70 - 95 | 100 |
| Compound 3 | PBP3 | 80 - 100 | 100 |
The mechanism by which these compounds exert their antibacterial effects primarily involves the inhibition of PBPs. This inhibition disrupts the synthesis of peptidoglycan in bacterial cell walls, leading to cell lysis and death. The unique structural features of the pyrrolidine core appear to enhance binding affinity to these targets .
Case Studies
In a notable case study published in Nature Communications, researchers synthesized a series of pyrrolidine derivatives and evaluated their activity against various bacterial strains. The study found that modifications at specific positions on the pyrrolidine ring significantly influenced antibacterial potency. For instance, adding a methylsulfonyl group enhanced solubility and bioavailability .
Table 2: Structure-Activity Relationship (SAR) Analysis
| Modification | Activity Level | Remarks |
|---|---|---|
| Hydroxyl Group at R2 | High | Essential for PBP binding |
| Methylsulfonyl Group at R3 | Moderate | Improves solubility |
| Heteroaryl Substituent at R1 | High | Increases target specificity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
